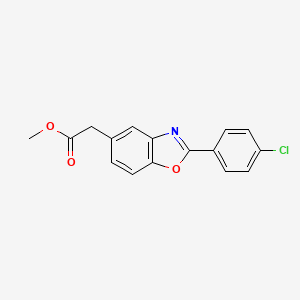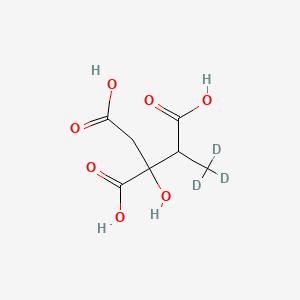
Floctafenine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Floctafenine-d5 is a deuterated form of Floctafenine, a nonsteroidal anti-inflammatory drug (NSAID) used to manage mild to moderate acute pain. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Floctafenine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Floctafenine can be synthesized beginning with the conversion of ortho-trifluoromethyl aniline to a quinolol. The compound is then condensed with ethoxy methylene malonic diethyl ester and cyclized thermally. The intermediate is saponified, and the resulting acid is decarboxylated and converted to the 4-chloroquinoline by reaction with phosphorus oxychloride. The displacement of chlorine with methyl anthranilate affords the coupled intermediate. An ester interchange of that product with glycerol leads to the glyceryl ester, Floctafenine .
Industrial Production Methods
Industrial production methods for Floctafenine-d5 would follow similar synthetic routes but incorporate deuterated reagents to replace hydrogen atoms with deuterium. This process ensures that the deuterated version retains the same pharmacological properties as the non-deuterated compound while allowing for detailed metabolic studies.
Analyse Des Réactions Chimiques
Types of Reactions
Floctafenine-d5 undergoes various chemical reactions, including:
Oxidation: Floctafenine can be oxidized to form its hydrolytic degradation product, Floctafenic acid.
Reduction: Reduction reactions are less common but can be used to study the stability of the compound under different conditions.
Substitution: The displacement of chlorine with other nucleophiles can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as methyl anthranilate are used in substitution reactions.
Major Products Formed
Oxidation: Floctafenic acid.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Floctafenine-d5 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Floctafenine.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Corrosion Inhibition: Floctafenine has been studied for its anticorrosion potential for zinc in acidic solutions.
Analytical Chemistry: Used in micellar liquid chromatography to determine the presence of Floctafenine and its degradation products in tablets and human plasma.
Mécanisme D'action
Floctafenine-d5 exerts its effects by inhibiting the synthesis of prostaglandins, lipid compounds that mediate inflammation, pain, and fever. This inhibition occurs through the enzymatic action of cyclooxygenase (COX) on arachidonic acid. Floctafenine inhibits both COX-1 and COX-2 enzymes, reducing the formation of prostaglandins and thereby alleviating inflammation, pain, and fever .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aspirin: Another NSAID that inhibits prostaglandin synthesis.
Ibuprofen: A widely used NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Another NSAID that provides longer-lasting pain relief compared to Floctafenine.
Uniqueness
Floctafenine-d5 is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. This makes it particularly valuable in scientific research compared to its non-deuterated counterparts .
Propriétés
Numéro CAS |
1794884-17-5 |
|---|---|
Formule moléculaire |
C20H17F3N2O4 |
Poids moléculaire |
411.392 |
Nom IUPAC |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C20H17F3N2O4/c21-20(22,23)15-6-3-5-13-17(8-9-24-18(13)15)25-16-7-2-1-4-14(16)19(28)29-11-12(27)10-26/h1-9,12,26-27H,10-11H2,(H,24,25)/i10D2,11D2,12D |
Clé InChI |
APQPGQGAWABJLN-XPZONWKMSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F |
Synonymes |
2-[[8-(Trifluoromethyl)-4-quinolinyl]amino]benzoic Acid 2,3-Dihydroxypropyl-d5 Ester; N-[8-(Trifluoromethyl)-4-quinolyl]anthranilic Acid 2,3-Dihydroxypropyl-d5 Ester; 1-[N-[8-(Trifluoromethyl)-4-quinolyl]anthranilate]glycerol-d5; Diralgan-d5; Floctaf |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


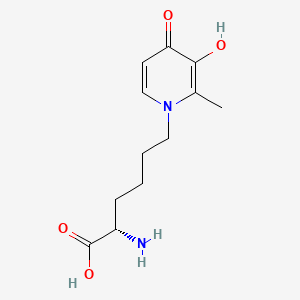
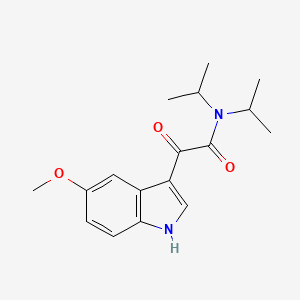
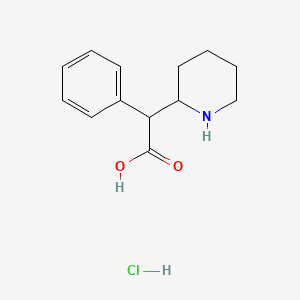

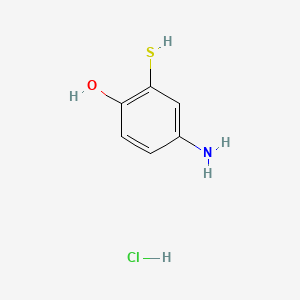
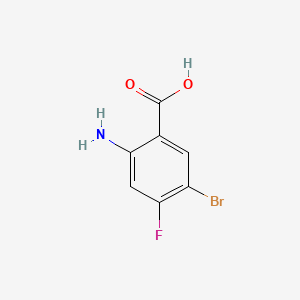
![N-[(2S)-1-[[(3S,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide](/img/structure/B586848.png)
